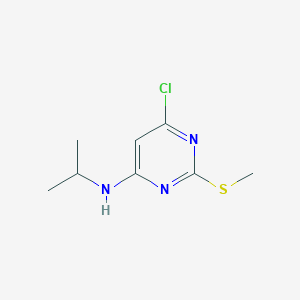

4-Chloro-6-isopropylamino-2-methylthiopyrimidine

Description

Propriétés

IUPAC Name |

6-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIHRHMWSNBGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650089 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-54-1 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-(methylthio)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine typically involves:

- Starting from a suitably substituted pyrimidine core (often 4,6-dichloropyrimidine derivatives).

- Selective nucleophilic substitution of chlorine atoms at the 6-position with isopropylamine.

- Introduction or transformation of the 2-position substituent into a methylthio (-SCH3) group.

This approach leverages the differential reactivity of chlorine atoms on the pyrimidine ring and the nucleophilicity of amines and thiolates.

Preparation of Key Intermediate: 4,6-Dichloropyrimidine

A critical intermediate in the synthesis is 4,6-dichloropyrimidine, which is prepared from 4-chloro-6-methoxypyrimidine via chlorination.

Method Summary:

- React 4-chloro-6-methoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide).

- Conduct the reaction at 80–85 °C for about 7 hours.

- Remove excess POCl3 by reduced pressure distillation at 50–105 °C under 0.05 to 0.095 MPa vacuum.

- Quench the reaction mixture by dropwise addition into ice-water mixture at 0 °C.

- Extract with organic solvents (e.g., ethylene dichloride), dry, and crystallize to obtain high purity 4,6-dichloropyrimidine.

| Parameter | Details |

|---|---|

| Starting material | 4-chloro-6-methoxypyrimidine |

| Reagent | Phosphorus oxychloride (POCl3) |

| Catalyst/base | Anhydrous organic amine (e.g., triethylamine) |

| Reaction temperature | 80–85 °C |

| Reaction time | 7 hours |

| Yield | ~95.6% |

| Purity | ~99.6% |

This method reduces hazardous phosgene use, improves yield, and minimizes waste and environmental impact.

Introduction of Isopropylamino Group at the 6-Position

The 6-chlorine atom in 4,6-dichloropyrimidine is selectively substituted by isopropylamine under controlled conditions:

- React 4,6-dichloropyrimidine with isopropylamine in a suitable solvent (e.g., ethanol or DMF).

- Maintain moderate temperature (often 50–80 °C) to favor substitution at the 6-position.

- Control stoichiometry to avoid over-substitution at the 4-position.

- Isolate 4-chloro-6-isopropylaminopyrimidine intermediate by crystallization or extraction.

This nucleophilic aromatic substitution exploits the higher reactivity of the 6-chlorine due to electronic effects.

Introduction of Methylthio Group at the 2-Position

The methylthio group at the 2-position can be introduced via:

- Direct substitution of a 2-chloropyrimidine derivative with sodium methylthiolate (CH3SNa).

- Alternatively, starting from 2-hydroxypyrimidine derivatives, conversion to 2-chloropyrimidine followed by substitution with methylthiolate.

Typical conditions include:

- Use of polar aprotic solvents (e.g., DMF, DMSO).

- Reaction temperatures ranging from room temperature to 80 °C.

- Reaction times from several hours to overnight.

Representative Synthetic Route Summary

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Chlorination of 4-chloro-6-methoxypyrimidine with POCl3 | 80–85 °C, 7 h, presence of organic amine | 4,6-Dichloropyrimidine |

| 2 | Nucleophilic substitution with isopropylamine at 6-position | 50–80 °C, solvent (ethanol/DMF) | 4-Chloro-6-isopropylaminopyrimidine |

| 3 | Substitution at 2-position with sodium methylthiolate | Room temp to 80 °C, DMF/DMSO | This compound |

Research Findings and Notes

- The use of phosphorus oxychloride as a chlorinating agent is preferred over phosgene due to safety and environmental considerations.

- Anhydrous organic amines act as bases and catalysts to improve reaction efficiency in chlorination steps.

- The selective substitution at the 6-position by isopropylamine is facilitated by the electronic environment of the pyrimidine ring.

- The methylthio substitution requires careful control of nucleophile concentration and reaction conditions to avoid side reactions.

- Purification typically involves crystallization from organic solvents and drying under reduced pressure to achieve high purity (>99%).

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent pyrimidine ring. Key reactions include:

Amination Reactions

Replacement of the 4-chloro group with amines occurs under mild conditions. For example:

-

Reaction with primary/secondary amines :

Alkoxylation

Ethanol or methoxide ions displace the 4-chloro group:

-

Conditions : Sodium ethoxide (EtONa) in ethanol, 20°C, 2 hours.

Functionalization of the 2-Methylthio Group

The methylthio group undergoes oxidation or displacement:

Oxidation to Sulfone

-

Reagent : m-Chloroperbenzoic acid (mCPBA).

Displacement with Amines

-

Conditions : Excess amine in ethanol, 45°C, 6 hours.

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions :

-

Outcome : Aryl/heteroaryl groups introduced at the 4-position.

Buchwald-Hartwig Amination

-

Conditions :

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Base : KOtBu.

-

Solvent : Toluene, 100°C, 12 hours.

-

Reactivity of the 6-Isopropylamino Group

The isopropylamino group can undergo:

Acylation

-

Reagent : Acetic anhydride.

Alkylation

-

Example : Reaction with alkyl halides (e.g., methyl iodide).

Table 2: Biological Activity of Analogues

| Compound Class | MIC (µg/mL) | Target Strains | Biofilm Inhibition (MBIC) | Source |

|---|---|---|---|---|

| 5-Fluoropyridine hybrids | 0.25–4 | MRSA, VRE, LRSA, LRSP | 0.5–4 µg/mL |

Applications De Recherche Scientifique

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-6-isopropylamino-2-methylthiopyrimidine, exhibit antiviral activities. For instance, studies have shown that modifications to the pyrimidine ring can enhance efficacy against viral pathogens. In particular, compounds with similar structures have been noted for their ability to inhibit viral replication in cell lines, suggesting potential therapeutic applications in treating viral infections .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A series of related pyrimidine derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited significant activity against gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL . This suggests that this compound could serve as a scaffold for developing new antibacterial agents.

Cancer Therapeutics

Pyrimidine derivatives are often explored as potential cancer therapeutics due to their ability to interfere with cellular processes involved in tumor growth. The compound's structure allows for modifications that could enhance its selectivity and potency against cancer cells. For example, related compounds have been utilized as intermediates in the synthesis of established anticancer drugs like Dasatinib, which targets chronic myeloid leukemia .

Herbicidal Activity

Research has shown that certain pyrimidine-based compounds possess herbicidal properties. The chlorinated pyrimidines can disrupt plant growth by inhibiting specific biochemical pathways essential for plant development. Studies on similar compounds suggest that this compound may be developed into effective herbicides, targeting broadleaf weeds while minimizing harm to crops .

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for various substitutions on the pyrimidine ring. The ability to modify this compound enhances its versatility for different applications in drug design and agricultural chemistry.

| Modification | Effect | Potential Application |

|---|---|---|

| Chlorination | Increased antibacterial activity | Antibacterial agents |

| Alkyl substitution | Enhanced lipophilicity | Improved bioavailability |

| Ethoxy group | Altered solubility | Targeted delivery systems |

Antiviral Efficacy Study

A recent study evaluated the antiviral efficacy of a series of pyrimidine derivatives against Enterovirus 71 (EV71). Results showed that certain modifications led to significant reductions in viral replication, indicating a promising avenue for further research into antiviral therapies based on this compound .

Antibacterial Evaluation

In another study focusing on the antibacterial properties of pyrimidine derivatives, researchers synthesized multiple compounds based on this compound and tested them against gram-positive bacteria. The findings highlighted several derivatives with MICs lower than 1 µg/mL, showcasing their potential as potent antibacterial agents .

Mécanisme D'action

The mechanism by which 4-Chloro-6-isopropylamino-2-methylthiopyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares key structural features, physicochemical properties, and synthesis-related data for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine and its analogs:

Reactivity and Functionalization

- Chlorination Resistance: Ethoxy-substituted analogs (e.g., 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine) exhibit resistance to C5 chlorination due to electron-donating effects, whereas the isopropylamino group in the target compound may facilitate nucleophilic displacement at C6 .

- Aminolysis: In 4-Chloro-2-methylthiopyrimidines, the methylthio group at C2 stabilizes intermediates during aminolysis, but steric bulk from isopropylamino at C6 may slow reaction kinetics compared to smaller substituents (e.g., NH₂) .

- Cross-Coupling : The methylthio group at C2 in the target compound can act as a directing group for metal-catalyzed cross-coupling, a feature shared with analogs like 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine .

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The isopropylamino group (electron-donating) increases electron density at C6, contrasting with electron-withdrawing groups like chloro or methylsulfonyl in other derivatives. This difference impacts regioselectivity in substitution reactions .

- Steric Hindrance: Bulky substituents (e.g., isopropyl at C5 in 4-Chloro-5-isopropyl-2-methylpyrimidine) reduce accessibility to reactive sites, whereas the target compound’s isopropylamino group at C6 offers moderate steric hindrance .

Activité Biologique

4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a pyrimidine derivative with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₃ClN₂S and a molecular weight of approximately 202.72 g/mol. Its structure features a chlorine atom at the 4-position, an isopropylamino group at the 6-position, and a methylthio group at the 2-position, which contribute to its biological activities.

Antibacterial Properties

Recent studies have shown that this compound exhibits broad-spectrum antibacterial activity. When synthesized into mixed ligand complexes with transition metals such as Mn(II) and Cu(II), these complexes demonstrated significant antibacterial effects against various bacterial strains. The mechanism appears to involve the disruption of bacterial metabolic pathways, although specific targets remain to be fully elucidated.

Herbicidal Activity

The compound is noted for its herbicidal properties, particularly its ability to inhibit photosynthesis in plants. This action is likely due to its interaction with enzymes involved in plant growth regulation. Similar compounds have been shown to affect chlorophyll synthesis and disrupt energy transfer processes within plant cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both bacteria and plants. For instance, it has been suggested that it can interfere with photosynthetic enzymes, leading to reduced growth in target plants.

- Metal Complexation : The formation of metal complexes enhances its biological activity. The transition metals used in combination with the compound can alter its solubility and bioavailability, thereby increasing its effectiveness as an antibacterial agent.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-2-methylthiopyrimidine | Chlorine at position 4, methylthio at position 2 | Base structure for synthesis of various derivatives |

| Atrazine | Chlorine at position 2 with various substitutions | Widely used herbicide targeting different pathways |

| 2-(Methylthio)-4-(vinyloxy)pyrimidine | Vinyloxy group instead of isopropylamino | Different functional group leading to varied activity |

| 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine | Difluoromethoxy groups at positions 4 and 6 | Enhanced lipophilicity affecting bioavailability |

This table illustrates that while many compounds share similar structural elements, the presence of unique substituents in this compound contributes to its distinct properties and applications.

Case Studies and Research Findings

- Antibacterial Activity Study : A study involving mixed ligand complexes showed that Mn(II) and Cu(II) complexes derived from this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that these complexes could be developed into new antibacterial agents due to their effectiveness.

- Herbicidal Efficacy : Research examining the herbicidal effects of this compound found that it significantly inhibited plant growth by disrupting photosynthetic processes. The study emphasized the potential for developing effective herbicides based on this compound's structure.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) on a pre-functionalized pyrimidine core. For example, starting with 4,6-dichloro-2-methylthiopyrimidine, the isopropylamino group can be introduced at the 6-position by reacting with isopropylamine under controlled temperature (20–60°C) in a polar aprotic solvent like DMF or THF . The chloro group at the 4-position remains intact due to steric and electronic effects. Yield optimization often requires inert atmosphere conditions and stoichiometric control to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substituent positions and purity. The methylthio group () typically resonates at δ 2.5–2.7 ppm in H NMR, while isopropylamino protons appear as a septet (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement, as demonstrated in structurally related pyrimidines like 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine .

Q. What safety protocols are critical when handling chlorinated pyrimidines?

Chlorinated pyrimidines require strict PPE (gloves, goggles, lab coat) and ventilation. Waste must be segregated into halogenated organic containers and processed by certified waste management services to prevent environmental release. Contaminated glassware should be decontaminated with ethanol before washing .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during sequential substitution on pyrimidine rings?

Regioselectivity in multi-step substitutions depends on electronic and steric factors. For example, introducing the methylthio group at the 2-position first (via direct thiolation) can direct subsequent substitutions: the 6-position becomes more reactive toward nucleophiles like isopropylamine due to electron-withdrawing effects of the methylthio group. Solvent choice (e.g., DMSO enhances nucleophilicity) and temperature gradients (e.g., low temperatures favor kinetic control) further refine selectivity . Computational modeling (e.g., DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model electronic properties, such as HOMO/LUMO energies, to predict susceptibility to Suzuki or Buchwald-Hartwig couplings. For instance, the chloro group’s leaving-group ability can be assessed via bond dissociation energy calculations, while methylthio’s electron-donating effect is quantified using Natural Bond Orbital (NBO) analysis .

Q. How do structural modifications influence the compound’s potential bioactivity?

Structure-activity relationship (SAR) studies on analogs reveal that:

- The methylthio group enhances lipophilicity, improving membrane permeability.

- Chlorine at the 4-position increases electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

- Isopropylamino groups contribute to steric bulk, potentially reducing off-target binding. Comparative assays with analogs like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (a known antitumor intermediate) can guide functional group optimization .

Q. What strategies mitigate failed chlorination or substitution reactions in pyrimidine synthesis?

Failed chlorination (e.g., at the 5-position) often stems from insufficient electron density. Strategies include:

- Activating Groups : Introducing electron-donating groups (e.g., ethoxy) at adjacent positions to increase ring reactivity .

- Catalytic Systems : Using Lewis acids like FeCl to polarize C-Cl bonds.

- Alternative Reagents : Switching from NCS (N-chlorosuccinimide) to SOCl for harsher conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for similar pyrimidine syntheses?

Yield variations often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.